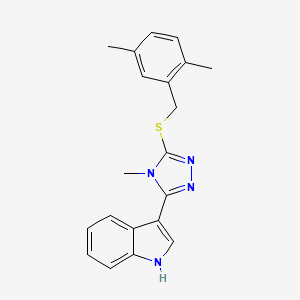

3-(5-((2,5-dimethylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Description

Properties

IUPAC Name |

3-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4S/c1-13-8-9-14(2)15(10-13)12-25-20-23-22-19(24(20)3)17-11-21-18-7-5-4-6-16(17)18/h4-11,21H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNOFZNDQDYJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 3-(5-((2,5-dimethylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H24N4OS2

- Molecular Weight : 472.6 g/mol

- CAS Number : 847403-00-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Triazole Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Benzylthio Group : Nucleophilic substitution reactions are used to attach the 2,5-dimethylbenzylthio moiety.

- Indole Integration : The final step involves coupling the triazole with an indole derivative.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown significant activity against various strains of bacteria and fungi. For instance:

- Antibacterial Efficacy : In vitro tests revealed that the compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

| Organism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Candida albicans | 32 |

Antioxidant Activity

The compound also exhibits promising antioxidant properties. DPPH and ABTS assays indicated that it effectively scavenges free radicals, with IC50 values suggesting comparable efficacy to standard antioxidants like ascorbic acid .

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The compound demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Free Radical Scavenging : Its structure allows it to interact with free radicals, reducing oxidative stress.

- DNA Interaction : There is evidence suggesting that triazole derivatives can intercalate into DNA, disrupting replication in cancer cells.

Case Studies

Several studies have explored the biological effects of triazole derivatives similar to this compound:

- Study on Antibacterial Activity : A study published in PMC demonstrated that a related triazole derivative showed high binding affinity to bacterial enzymes, suggesting a robust mechanism for its antibacterial action .

- Anticancer Research : Research published in Chemical Biology indicated that certain triazoles could induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 2: Activity and Property Comparison

Key Observations :

Computational and Analytical Insights

- DFT Studies: Bromophenyl-triazole derivatives demonstrate intramolecular charge transfer, correlating with nonlinear optical (NLO) properties . Similar analysis for the target compound could predict its optoelectronic behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.